molecular formula C27H32N4OS B492618 N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide CAS No. 671199-30-7

N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide

Cat. No.: B492618
CAS No.: 671199-30-7
M. Wt: 460.6g/mol
InChI Key: GPEVLHQQDGXDBZ-UHFFFAOYSA-N
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Description

N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide is a complex organic compound characterized by its unique structure, which includes a triazoloquinoline moiety and a ditert-butylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide typically involves multiple steps:

    Formation of the Triazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline structure.

    Attachment of the Sulfanyl Group:

    Coupling with the Ditert-butylphenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the ditert-butylphenyl group to the triazoloquinoline core.

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinoline moiety, potentially altering its electronic properties and biological activity.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazoloquinoline derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes, including its potential as an inhibitor or activator of specific enzymes or receptors.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of related biological pathways and to develop new chemical probes.

    Industrial Applications: Its stability and reactivity make it a candidate for use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The ditert-butylphenyl group may enhance the compound’s stability and binding affinity, while the sulfanyl group could participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-ditert-butylphenyl)-3-(quinolin-1-ylsulfanyl)propanamide: Lacks the triazole ring, which may result in different biological activities.

    N-(3,5-ditert-butylphenyl)-3-(benzothiazol-2-ylsulfanyl)propanamide: Contains a benzothiazole ring instead of a triazoloquinoline, leading to variations in chemical reactivity and biological effects.

    N-(3,5-ditert-butylphenyl)-3-(pyridin-2-ylsulfanyl)propanamide: Features a pyridine ring, which may alter its interaction with biological targets.

Uniqueness

N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide is unique due to its combination of a triazoloquinoline moiety with a ditert-butylphenyl group. This structural arrangement provides distinct electronic and steric properties, potentially leading to unique biological activities and applications not observed in similar compounds.

This detailed overview highlights the significance and potential of this compound in various fields of research and industry

Properties

IUPAC Name

N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4OS/c1-26(2,3)19-15-20(27(4,5)6)17-21(16-19)28-24(32)13-14-33-25-30-29-23-12-11-18-9-7-8-10-22(18)31(23)25/h7-12,15-17H,13-14H2,1-6H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEVLHQQDGXDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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